2-(3-Chloro-2-methylanilino)acetohydrazide
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Overview
Description
2-(3-Chloro-2-methylanilino)acetohydrazide is an organic compound with the molecular formula C9H12ClN3O and a molecular weight of 213.67 g/mol . It is a white crystalline solid with a melting point of approximately 120-125°C . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-(3-Chloro-2-methylanilino)acetohydrazide typically involves the reaction of 3-chloro-2-methylaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction . The product is then purified through recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-(3-Chloro-2-methylanilino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Scientific Research Applications
2-(3-Chloro-2-methylanilino)acetohydrazide is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in biochemical studies, particularly in the investigation of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylanilino)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
2-(3-Chloro-2-methylanilino)acetohydrazide can be compared with other similar compounds, such as:
2-(3-Chloro-2-methylanilino)acetic acid: Similar in structure but with a carboxylic acid group instead of a hydrazide group.
3-Chloro-2-methylaniline: The parent amine from which the compound is derived.
Acetohydrazide: The hydrazide component used in the synthesis of the compound.
Properties
IUPAC Name |
2-(3-chloro-2-methylanilino)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-7(10)3-2-4-8(6)12-5-9(14)13-11/h2-4,12H,5,11H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTXQMPLJKNDNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359540 |
Source
|
Record name | 2-(3-chloro-2-methylanilino)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98950-37-9 |
Source
|
Record name | 2-(3-chloro-2-methylanilino)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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